molecular formula C11H15NO B13050864 1-Amino-1-(2-ethylphenyl)acetone

1-Amino-1-(2-ethylphenyl)acetone

Cat. No.: B13050864
M. Wt: 177.24 g/mol
InChI Key: IBYFCEOPRDKFAS-UHFFFAOYSA-N
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Description

1-Amino-1-(2-ethylphenyl)acetone is an organic compound characterized by the presence of an amino group and a ketone group attached to a phenyl ring substituted with an ethyl group. This compound appears as a colorless to pale yellow solid and is known for its distinctive aromatic odor. It is soluble in organic solvents such as ethanol and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-ethylphenyl)acetone typically involves multi-step reactions. One common method is the catalytic hydrogenation of α-amino enones, which can be prepared from the corresponding diketones . Another approach involves the nucleophilic substitution of an α-halogenated ketone with an amine or azide .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-ethylphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-1-(2-ethylphenyl)acetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-ethylphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    1-Amino-1-phenylacetone: Lacks the ethyl substitution on the phenyl ring.

    1-Amino-1-(4-methylphenyl)acetone: Contains a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness: 1-Amino-1-(2-ethylphenyl)acetone is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

1-Amino-1-(2-ethylphenyl)acetone is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H15N
  • Molecular Weight : 175.25 g/mol

The compound features an amino group attached to an acetone moiety, which is linked to a 2-ethylphenyl group. This structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity and specificity, while the ethyl and phenyl groups may influence the compound's pharmacokinetic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study examining various synthesized compounds, it was found that derivatives similar to this compound showed moderate to good activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM .

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69
Pseudomonas aeruginosa11.29

Anticancer Potential

The compound has also been evaluated for its anticancer effects. Studies show that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular functions. For instance, it was observed that compounds structurally related to this compound exhibited significant antiproliferative activity against prostate cancer cells .

Case Study 1: Antiproliferative Activity

In a study focusing on small molecular weight compounds, including derivatives of this compound, researchers reported a significant reduction in cell viability in prostate cancer cell lines at concentrations as low as 10 µM. The mechanism involved the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various derivatives, including the target compound. The results demonstrated that certain modifications to the structure enhanced antibacterial activity, suggesting that further optimization could lead to more effective antimicrobial agents .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-amino-1-(2-ethylphenyl)propan-2-one

InChI

InChI=1S/C11H15NO/c1-3-9-6-4-5-7-10(9)11(12)8(2)13/h4-7,11H,3,12H2,1-2H3

InChI Key

IBYFCEOPRDKFAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C(=O)C)N

Origin of Product

United States

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